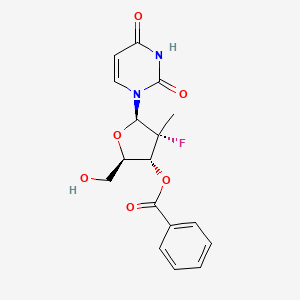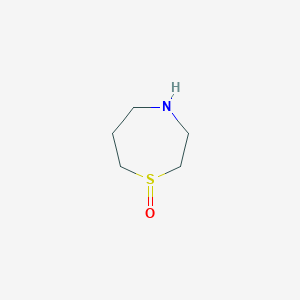
1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- typically involves the use of “Click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and regioselectivity. The reaction generally involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction in the presence of a copper catalyst, often copper(I) iodide, and a reducing agent such as sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under continuous flow conditions, allowing for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the carbonic anhydrase-II enzyme by binding to its active site residues, thereby preventing the enzyme from catalyzing its substrate . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions contributes to its inhibitory effects.
Comparison with Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning.
4-Carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: A nitrogen-rich energetic compound with similar structural motifs.
Uniqueness: 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its potential as an enzyme inhibitor and its applicability in various scientific fields.
Properties
Molecular Formula |
C15H12N4O |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N,N-diphenyltriazole-1-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(18-12-11-16-17-18)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI Key |
IINTWBDXWZFGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14122959.png)
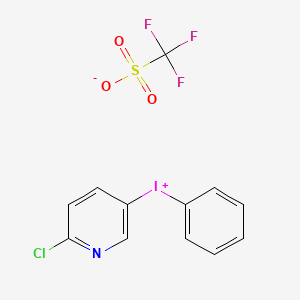
![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)
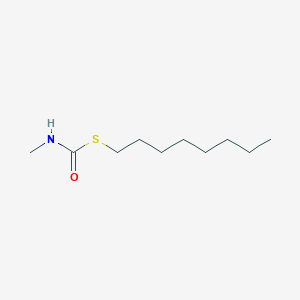
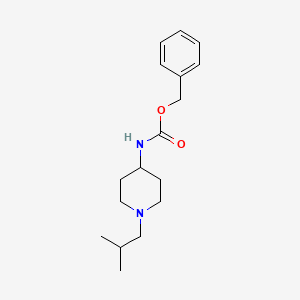
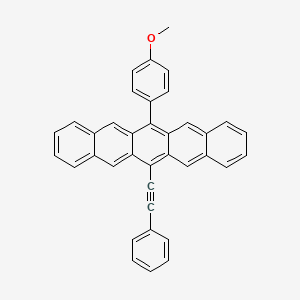
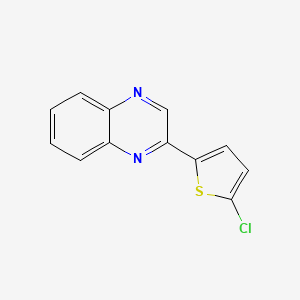
![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
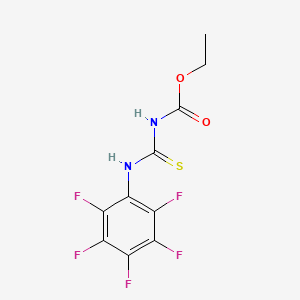
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)

